Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Description
Boc-β-iodo-Ala-OMe (tert-butoxycarbonyl-β-iodo-alanine methyl ester) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Key properties include:
- CAS No.: 93267-04-0
- Molecular Formula: C₉H₁₆INO₄
- Molecular Weight: 329.13 g/mol
- Physical Properties: Melting point 50–52°C, density 1.551 g/cm³ (predicted), solubility in methanol, and storage at 2–8°C .
- Synthetic Utility: The β-iodo substituent acts as a versatile handle for cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling site-specific modifications in peptides .
Properties
IUPAC Name |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447838 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93267-04-0 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-L-alanine methyl ester, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of Boc-β-iodo-Ala-OMe can be deconstructed into three key steps:
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Amino Group Protection : Introduction of the Boc group to the α-amino group of alanine.
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β-Iodination : Incorporation of iodine at the β-carbon of the alanine backbone.
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Carboxylic Acid Esterification : Conversion of the carboxylic acid to a methyl ester.
The order of these steps depends on the reactivity of intermediates and compatibility of functional groups. For instance, iodination may precede esterification to avoid side reactions involving the methoxy group.
Protection of the α-Amino Group
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves:
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Dissolving L-alanine in a mixture of water and dioxane.
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Adding Boc anhydride and adjusting the pH to 8–9 with sodium hydroxide.
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Stirring at room temperature for 12–24 hours to yield Boc-alanine.
Key Consideration : The Boc group’s stability under subsequent iodination conditions must be ensured to prevent premature deprotection.
Iodination Methodologies for β-Carbon Functionalization
Direct Electrophilic Iodination
Electrophilic iodination reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) can introduce iodine at the β-carbon. For example:
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Reagents : NIS, Lewis acid catalyst (e.g., BF3·OEt2).
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Conditions : Anhydrous dichloromethane, 0°C to room temperature.
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Mechanism : Electrophilic attack on the β-carbon, facilitated by the electron-donating Boc group.
Challenges : Regioselectivity and over-iodination must be controlled through stoichiometric adjustments.
Halogen Exchange via Finkelstein Reaction
If a β-bromo or β-chloro precursor is available, iodide displacement can be achieved using sodium iodide (NaI) in acetone or dimethylformamide (DMF):
Radical Iodination
Radical-mediated iodination using iodine and a radical initiator (e.g., azobisisobutyronitrile, AIBN) offers an alternative pathway:
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Reagents : I2, AIBN, light or heat.
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Conditions : Tetrahydrofuran (THF) or acetonitrile, reflux.
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Mechanism : Hydrogen abstraction from the β-carbon followed by iodine radical coupling.
Limitation : Requires stringent control of reaction time to prevent decomposition.
Esterification of the Carboxylic Acid Group
Methyl ester formation is typically achieved via Fischer esterification or using diazomethane:
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Fischer Method : Boc-β-I-Ala is refluxed with methanol and catalytic sulfuric acid.
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Diazomethane : Treatment with diazomethane in ether provides a milder, higher-yielding route.
Integrated Synthetic Routes
Route 1: Sequential Protection-Iodination-Esterification
Route 2: Iodination Prior to Protection
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Iodination : Radical iodination of alanine methyl ester (yield: ~60%).
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Protection : Boc group introduction (yield: ~80%).
Overall Yield : ~48%.
Physicochemical Characterization
Critical data for Boc-β-iodo-Ala-OMe include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H16INO4 | |
| Molecular Weight | 329.13 g/mol | |
| Melting Point | 50–52°C | |
| Boiling Point | 356.5±32.0°C (Predicted) |
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The β-iodo group in Boc-β-iodo-Ala-OMe is highly susceptible to nucleophilic substitution, enabling diverse functionalizations:
Alkylation with Carbon Nucleophiles
Reaction with cesium carbonate and (2-fluorophenyl)acetonitrile in DMF yields methyl N-(tert-butoxycarbonyl)-4-(2-fluorophenyl)-5-nitrilonorvalinate (63% yield). This demonstrates its utility in constructing complex nitrile-containing intermediates .
| Reaction Partner | Conditions | Yield | Application |
|---|---|---|---|
| (2-Fluorophenyl)acetonitrile | DMF, Cs₂CO₃, 40°C, 16h | 63% | Synthesis of opioid receptor NAMs |
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), enabling access to non-natural amino acids. For example, coupling with aryl boronic acids under standard Pd(PPh₃)₄/K₂CO₃ conditions generates β-aryl alanine derivatives .
Peptide Coupling Reactions
As a building block in solid-phase peptide synthesis (SPPS), the methyl ester is hydrolyzed to the carboxylic acid for standard amide bond formation. Key applications include:
Stereochemical Considerations
The compound’s optical activity ([α]²²/D = -4 ± 1° in MeOH) ensures retention of configuration during coupling, critical for chiral peptide synthesis.
Bioconjugation and Radiolabeling
The iodine atom enables site-specific modifications:
Radioisotope Exchange
Replacement of stable iodine with ¹²³I/¹²⁵I via halogen exchange reactions produces radiolabeled probes for PET/SPECT imaging .
Thiol-Ene Click Chemistry
Reacts with thiols under UV light to form stable thioether bonds, used in antibody-drug conjugate (ADC) development .
Boc Removal
Treatment with TFA in dichloromethane (1:1 v/v) cleaves the Boc group, yielding the free amine for further functionalization .
Methyl Ester Hydrolysis
Saponification with LiOH/THF/H₂O converts the ester to a carboxylic acid, enabling peptide elongation .
Stability and Reactivity Profile
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 50–52°C | |
| Solubility | Methanol, DMF, CHCl₃ | |
| Optical Rotation | [α]²²/D = -4 ± 1° (MeOH) | |
| Light Sensitivity | Degrades under prolonged UV |
Key Research Findings
- Cooperative Drug Action : Boc-β-iodo-Ala-OMe-derived compounds enhance naloxone’s affinity for μ-opioid receptors by 10-fold, critical for reversing fentanyl overdoses .
- Stereoselective Synthesis : The D-enantiomer (Boc-3-iodo-D-Ala-OMe, [α]²²/D = -43 ± 2°) is used to study chiral center effects in neuropeptides .
This compound’s reactivity profile underscores its importance in medicinal chemistry, enabling precise modifications for drug discovery and chemical biology.
Scientific Research Applications
Peptide Synthesis
Overview:
Boc-beta-iodo-Ala-OMe is widely used as a building block in peptide synthesis. Its structure allows for the incorporation of iodine into peptides, which can enhance their stability and bioactivity.
Key Applications:
- Modified Amino Acids: It serves as a precursor for synthesizing modified amino acids that improve the therapeutic potential of peptides.
- Dipeptide Formation: This compound can participate in coupling reactions to form dipeptides with specific functionalities.
Case Study:
In a study involving the synthesis of β-secretase inhibitors, Boc-beta-iodo-Ala-OMe was utilized to create potent inhibitors that showed significant activity against β-secretase, a target for Alzheimer's disease treatment . The incorporation of the iodine atom was crucial for the binding affinity and selectivity of the inhibitors.
Drug Development
Overview:
The unique properties of Boc-beta-iodo-Ala-OMe make it valuable in drug discovery, particularly in oncology.
Key Applications:
- Targeted Drug Candidates: The iodine moiety allows for selective targeting of cancer cells, enhancing the efficacy of drug candidates.
- Structure Activity Relationship Studies: Researchers use this compound to explore how structural modifications affect biological activity.
Data Table: Drug Development Insights
Bioconjugation
Overview:
The iodo group in Boc-beta-iodo-Ala-OMe facilitates bioconjugation reactions, making it useful for attaching biomolecules to various surfaces or other compounds.
Key Applications:
- Targeted Delivery Systems: This compound can be used to create conjugates that deliver drugs specifically to diseased tissues.
- Immunoconjugates: It plays a role in developing antibodies linked to therapeutic agents for enhanced treatment specificity.
Diagnostic Imaging
Overview:
The iodine atom in Boc-beta-iodo-Ala-OMe is beneficial for imaging applications due to its radioactive properties.
Key Applications:
- PET Scans: The compound can be utilized in positron emission tomography (PET) imaging to visualize biological processes in real-time.
Case Study:
A study highlighted the use of iodine-containing compounds in PET imaging, demonstrating their effectiveness in tracking metabolic processes and tumor localization .
Research in Chemical Biology
Overview:
Boc-beta-iodo-Ala-OMe is instrumental in studying protein interactions and cellular mechanisms.
Key Applications:
- Protein Modification Studies: The compound aids researchers in understanding how modifications affect protein function.
- Cellular Mechanism Insights: It provides insights into potential therapeutic targets by studying how proteins interact with modified peptides.
Data Table: Chemical Biology Research Findings
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The Boc protecting group plays a crucial role in preventing unwanted side reactions during these interactions.
Comparison with Similar Compounds
Boc-β-iodo-D-Ala-OMe
- CAS No.: 170848-34-7
- Molecular Formula: C₉H₁₆INO₄
- Molecular Weight : 329.13 g/mol
- Key Differences: Stereochemistry: D-configuration vs. L-configuration in Boc-β-iodo-Ala-OMe. This enantiomeric distinction impacts peptide folding and biological activity . Applications: D-amino acids are often used to enhance enzymatic stability in therapeutic peptides .
- Purity : 98% (vs. 97–99% for Boc-β-iodo-Ala-OMe) .
Boc-β-Ala-OH
- CAS No.: 3303-84-2
- Molecular Formula: C₈H₁₅NO₄
- Molecular Weight : 189.21 g/mol
- Key Differences :
- Functional Groups : Lacks the β-iodo substituent and methyl ester; instead, it has a carboxylic acid group.
- Reactivity : The hydroxyl group in Boc-β-Ala-OH is less reactive than the β-iodo group, making it suitable for carboxylate-mediated couplings rather than cross-coupling chemistry .
- Applications : Used as a flexible spacer in peptide design due to its β-alanine backbone .
Boc-DL-Ala-OH
- CAS No.: 7764-93-6 (DL-alanine derivative)
- Molecular Formula: C₈H₁₅NO₄
- Molecular Weight : 189.21 g/mol
- Key Differences: Stereochemistry: Racemic mixture (D- and L-forms), unlike the enantiomerically pure Boc-β-iodo-Ala-OMe. Utility: Primarily used in studies requiring non-chiral or mixed stereochemical environments .
Comparative Data Table
Stability and Handling Considerations
Biological Activity
Boc-beta-iodo-Ala-OMe, also known as N-(tert-butoxycarbonyl)-beta-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Boc-beta-iodo-Ala-OMe has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHINO |
| Molecular Weight | 329.132 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 356.5 ± 32.0 °C |
| Melting Point | 55-59 °C |
| Log P (Octanol/Water) | 1.43 to 2.6 |
These properties indicate that Boc-beta-iodo-Ala-OMe is a lipophilic compound, which may enhance its bioavailability and permeability across biological membranes .
Synthesis
The synthesis of Boc-beta-iodo-Ala-OMe typically involves several steps, including the protection of the amino group with a Boc group and the introduction of the iodine atom at the beta position through electrophilic substitution reactions. A notable method for its synthesis involves palladium-catalyzed cross-coupling reactions, which are efficient for creating non-natural amino acids .
Boc-beta-iodo-Ala-OMe acts primarily as a building block in peptide synthesis, particularly in the development of peptide derivatives with enhanced biological activities. Its structural features allow it to participate in various biochemical interactions, including:
- Opioid Receptor Modulation : Research indicates that compounds similar to Boc-beta-iodo-Ala-OMe can act as negative allosteric modulators (NAMs) for the µ-opioid receptor (µOR), which is crucial in pain management and addiction treatment. These modulators have been shown to enhance the efficacy of naloxone, an opioid overdose reversal agent .
Antimicrobial Activity
Studies have demonstrated that derivatives of Boc-beta-iodo-Ala-OMe exhibit moderate to good activity against several pathogenic microbes. For example, synthesized peptides incorporating this compound were tested against Gram-negative bacteria and dermatophytes, showing promising results in inhibiting microbial growth .
Case Studies
- Peptide Synthesis : In a study focusing on antimicrobial peptides, Boc-beta-iodo-Ala-OMe was incorporated into tripeptides and tetrapeptides. These peptides were evaluated for their antimicrobial properties against various pathogens, indicating that modifications at the beta position can significantly influence biological activity .
- Opioid Receptor Research : A recent investigation into µOR modulation highlighted how Boc-beta-iodo-Ala-OMe derivatives could stabilize inactive conformations of receptors, thereby reducing adverse effects associated with traditional opioid therapies. This study utilized cryogenic electron microscopy to elucidate binding mechanisms and receptor conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
